N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide is a synthetic organic compound that belongs to the class of adamantane derivatives. Adamantane is a diamondoid hydrocarbon known for its rigid and stable structure, which imparts unique properties to its derivatives. This compound is characterized by the presence of a furan ring and a methoxyethyl group attached to the adamantane core, making it a molecule of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene followed by a series of rearrangement reactions.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the adamantane core with an appropriate amine under amide bond formation conditions.
Attachment of Furan and Methoxyethyl Groups: The furan ring and methoxyethyl group are introduced through nucleophilic substitution reactions, where the adamantane derivative is reacted with furan-2-yl and methoxyethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The rigid structure of adamantane derivatives makes them useful as ligands in catalytic reactions.
Material Science: Used in the synthesis of novel polymers and materials with unique properties.
Biology
Drug Development:
Biochemical Studies: Used as a probe to study enzyme-substrate interactions.
Medicine
Therapeutics: Investigated for its potential use in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier.
Industry
Coatings and Lubricants: Utilized in the formulation of high-performance coatings and lubricants due to its stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The methoxyethyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The adamantane core provides structural stability, ensuring the compound’s persistence in biological systems.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug with structural similarities.
Uniqueness
N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide is unique due to the presence of the furan ring and methoxyethyl group, which are not found in the aforementioned compounds. These functional groups impart distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-21-16(15-3-2-4-22-15)11-19-17(20)18-8-12-5-13(9-18)7-14(6-12)10-18/h2-4,12-14,16H,5-11H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHFKLBUBXZQIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C12CC3CC(C1)CC(C3)C2)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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